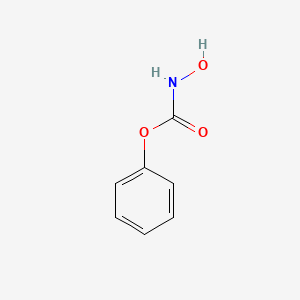

phenyl N-hydroxycarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-hydroxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMRVSHKZTLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191473 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38064-07-2 | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038064072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, hydroxy-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of Phenyl N Hydroxycarbamate

Classical Synthetic Routes

The foundational methods for the synthesis of phenyl N-hydroxycarbamate have traditionally relied on straightforward, yet effective, chemical transformations. These routes are characterized by their directness and have been instrumental in the initial studies and applications of this class of compounds.

Reaction of Hydroxylamine (B1172632) with Chloroformates

A primary and long-standing method for the preparation of N-hydroxycarbamates involves the reaction of hydroxylamine with chloroformates. rsc.org This reaction is typically conducted in an alkaline medium. The process can lead to the formation of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines in a successive manner. rsc.org Specifically, the reaction of N-phenylhydroxylamine with one equivalent of ethyl chloroformate yields N-hydroxy-N-phenylurethane. rsc.orgscispace.com

The general scheme for this reaction can be represented as follows:

Reactants: Hydroxylamine hydrochloride, alkyl chloroformate

Conditions: Alkaline media

Products: A mixture of N-, NO-di-, and NNO-tri-alkoxycarbonyl-hydroxylamines rsc.org

This method, while effective, can produce a mixture of products depending on the stoichiometry and reaction conditions, necessitating careful control to achieve the desired N-hydroxycarbamate.

Zinc-Mediated Reduction of Nitroarenes Followed by Carbamate (B1207046) Protection

An alternative classical approach involves the partial reduction of nitroarenes to N-aryl hydroxylamines, which are then protected as carbamates. thieme-connect.de Zinc-mediated reduction is a common method for this transformation, although it requires strict conditions to prevent overreduction to the corresponding amine. thieme-connect.demdpi.comresearchgate.net The reduction is often carried out in the presence of ammonium (B1175870) chloride. thieme-connect.deorgsyn.org

However, this direct reduction can suffer from low to moderate yields (15–62%) due to overreduction and difficulties in isolating the hydroxylamine product. thieme-connect.de A more refined two-step procedure has been developed to circumvent these issues. organic-chemistry.org This involves an efficient one-pot, zinc-mediated reduction of nitroarenes in the presence of chloroformates. This approach traps the intermediate N-aryl hydroxylamines as N,O-bisprotected hydroxylamines, achieving yields of 34–81%. thieme-connect.deorganic-chemistry.org The subsequent solvolysis of these bisprotected intermediates with sodium methoxide (B1231860) at room temperature affords the desired N-aryl-N-hydroxy carbamates in excellent yields (89–97%). thieme-connect.deorganic-chemistry.org

This streamlined process offers several advantages, including higher yields, simpler reaction conditions, reduced processing time, and the avoidance of hazardous or precious metals. organic-chemistry.org

Modern and Specialized Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated and specialized methods for preparing this compound and its derivatives. These modern approaches offer greater control, efficiency, and access to a wider range of substituted analogs.

Synthesis of Substituted Aryl N-Hydroxycarbamates

The synthesis of substituted aryl N-hydroxycarbamates allows for the introduction of various functional groups onto the aromatic ring, enabling the fine-tuning of the molecule's properties. A common strategy involves the reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as diethyl ether. nih.govmdpi.org This method has been successfully used to prepare a range of thirteen previously unreported substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates. nih.gov

The reaction conditions are generally mild, with the initial mixing occurring at 10 °C, followed by stirring at room temperature. nih.gov The resulting carbamates can be purified by crystallization. nih.gov

| Reactant 1 | Reactant 2 | Product |

| Substituted 2-hydroxybenzyl-N-methylamine | Substituted phenyl chlorocarbonate | Substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamate |

This approach highlights the versatility of using substituted starting materials to generate a library of N-hydroxycarbamate derivatives.

Preparation of N-Boc-Protected Hydroxycarbamates

The use of protecting groups is a cornerstone of modern organic synthesis, and the tert-butyloxycarbonyl (Boc) group is frequently employed to protect amine functionalities. total-synthesis.com N-Boc-protected hydroxycarbamates are valuable intermediates in various synthetic pathways. The synthesis of tert-butyl N-hydroxycarbamate can be achieved by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base such as potassium carbonate. mdpi.com

The Boc group is stable under many reaction conditions but can be readily removed with mild acid, making it an orthogonal protecting group to others like Fmoc. organic-chemistry.org The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride. total-synthesis.com

A one-pot procedure for the reduction of nitroarenes followed by Boc-protection has also been developed, utilizing a nickel boride catalyst. organic-chemistry.org This method provides a convenient route to N-Boc-protected amines from nitro compounds.

Utility of Benzyl (B1604629) Methyl Carbonates as Chloroformate Surrogates

Due to the high toxicity of phosgene, which is a precursor for chloroformates, safer alternatives are actively sought in synthetic chemistry. google.com Benzyl methyl carbonates have emerged as effective surrogates for chloroformates in the synthesis of carbamates. researchgate.net These reagents can be used in a halogen-free process to react with amines to form carbamates. researchgate.net

Research has shown that in the presence of a strong base, benzyl methyl carbonate is highly reactive in the formation of phenylethyl methyl carbamate. researchgate.net This highlights the potential of using unsymmetrical carbonates for the synthesis of specific carbamates, avoiding the hazardous reagents traditionally employed.

General Procedures for Hydroxycarbamate Derivative Synthesis

One prominent and efficient two-step protocol involves the zinc-mediated reduction of nitroarenes to form N-aryl hydroxylamines, which are then converted to the target N-aryl-N-hydroxy carbamates. thieme-connect.de This method avoids the need for purification of the intermediate hydroxylamine and offers high yields under mild conditions. thieme-connect.de The initial step is a one-pot reduction of the nitroarene in the presence of a chloroformate to yield an N,O-bisprotected hydroxylamine. This intermediate is then subjected to solvolysis with a base like sodium methoxide to furnish the final N-aryl-N-hydroxy carbamate in excellent yields. thieme-connect.de This approach is advantageous due to its operational simplicity, reduced reaction times, and the avoidance of hazardous metals. thieme-connect.de

Another widely applicable method involves the reaction of substituted amines with phenyl chlorocarbonates. For instance, substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates can be prepared by reacting the corresponding 2-(aminomethyl)phenol (B125469) derivative with a substituted phenyl chlorocarbonate in the presence of a base such as triethylamine (TEA). nih.gov This reaction typically proceeds smoothly at room temperature and can be completed in a short timeframe. nih.gov The selection of this synthetic route is particularly suitable when the amine structure contains other nucleophilic groups, such as a hydroxyl group, as it allows for selective phenoxycarbonylation of the amine nitrogen. nih.gov

An alternative approach, which avoids the use of highly toxic and corrosive chloroformic acid esters, employs carbonic acid diesters as the carbonyl source. google.comgoogle.com In this method, an N-hydroxycarbamate is produced by reacting a carbonic acid diester (ROCOOR) with hydroxylamine in the presence of a basic substance, such as an alkali metal hydroxide (B78521) or alkoxide. google.comgoogle.com This process is advantageous for industrial-scale production as it utilizes less toxic, easily handleable, and inexpensive starting materials, while still providing high yields of the desired product. google.com The reaction can be carried out under moderate temperature conditions, typically between 0°C and 60°C, to prevent side reactions. google.comgoogle.com

The more traditional synthesis involves the direct reaction of hydroxylamines with chloroformates. rsc.org For example, N-phenylhydroxylamine reacts with one equivalent of ethyl chloroformate to yield N-hydroxy-N-phenylurethane. rsc.orgscispace.com This method is versatile, allowing for the synthesis of various N- and O-substituted hydroxycarbamates by choosing the appropriate hydroxylamine and chloroformate starting materials. rsc.org

The following tables provide detailed research findings for these synthetic methodologies.

Table 1: Zinc-Mediated Synthesis of N-Aryl-N-Hydroxy Carbamates from Nitroarenes thieme-connect.de

| Nitroarene (Substrate) | Chloroformate (R² in ClCO₂R²) | Yield of Bisprotected Intermediate (%) | Final Yield of N-Aryl-N-Hydroxy Carbamate (%) |

|---|---|---|---|

| Nitrobenzene | Ethyl | 79 | 97 |

| 1-Chloro-4-nitrobenzene | Ethyl | 81 | 96 |

| 1-Bromo-4-nitrobenzene | Ethyl | 75 | 95 |

| 1-Nitro-4-(trifluoromethyl)benzene | Ethyl | 65 | 95 |

| Methyl 4-nitrobenzoate | Ethyl | 70 | 92 |

| Nitrobenzene | Benzyl | 72 | 89 |

| 1-Chloro-4-nitrobenzene | Benzyl | 75 | 92 |

Table 2: Synthesis of Phenyl N-(2-hydroxybenzyl)-N-methylcarbamate Derivatives nih.gov

| 2-(Aminomethyl)phenol Derivative | Phenyl Chlorocarbonate Derivative | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-2-(methylaminomethyl)phenol | Phenyl chlorocarbonate | Phenyl N-(5-bromo-2-hydroxybenzyl)-N-methylcarbamate | 75 |

| 5-Bromo-2-(methylaminomethyl)phenol | 4-Chlorophenyl chlorocarbonate | 4-Chlorophenyl N-(5-bromo-2-hydroxybenzyl)-N-methylcarbamate | 79 |

| 5-Bromo-2-(methylaminomethyl)phenol | 4-Nitrophenyl chlorocarbonate | 4-Nitrophenyl N-(5-bromo-2-hydroxybenzyl)-N-methylcarbamate | 81 |

| 5-Chloro-2-(methylaminomethyl)phenol | Phenyl chlorocarbonate | Phenyl N-(5-chloro-2-hydroxybenzyl)-N-methylcarbamate | 72 |

| 5-Chloro-2-(methylaminomethyl)phenol | 4-Chlorophenyl chlorocarbonate | 4-Chlorophenyl N-(5-chloro-2-hydroxybenzyl)-N-methylcarbamate | 78 |

Table 3: Synthesis of N-Hydroxycarbamates using Carbonic Acid Diesters google.comgoogle.com

| Carbonic Acid Diester | Base | Reaction Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|

| Dimethyl carbonate | Sodium methoxide | 10 | (N-hydroxy) methyl carbamate | - |

| Dimethyl carbonate | Sodium methoxide | 20 | (N-hydroxy) methyl carbamate | 88 |

| Dimethyl carbonate | Sodium methoxide | 20 | (N-hydroxy) methyl carbamate | 95 |

Elucidation of Reaction Mechanisms and Kinetics of Phenyl N Hydroxycarbamate

Rearrangement Reactions

Intramolecular Decarboxylation Rearrangements (e.g., Hofmann-like)

The Hofmann rearrangement is a well-established organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgslideshare.net A key feature of this reaction is the formation of an isocyanate intermediate, which, in the presence of water, hydrolyzes to a carbamic acid. wikipedia.orgmasterorganicchemistry.com This carbamic acid intermediate is unstable and spontaneously undergoes decarboxylation, releasing carbon dioxide to yield the final amine product. wikipedia.orgmasterorganicchemistry.com

A related transformation is the Lossen rearrangement, which converts hydroxamic acids or their derivatives (acyl hydroxamates) into isocyanates. kit-technology.dewikipedia.org This reaction provides an alternative to oxidative rearrangements like the Hofmann and Curtius reactions and can proceed under milder conditions. organic-chemistry.orgsci-hub.se The isocyanate intermediate can be trapped with alcohols to form carbamates or hydrolyzed to form amines, again proceeding through a decarboxylating carbamic acid intermediate. kit-technology.deorganic-chemistry.org

Given the structural similarity of N-hydroxycarbamates to the precursors of these rearrangements, the possibility of analogous intramolecular decarboxylation reactions has been considered. However, studies on the hydrolysis of alkyl N-hydroxycarbamates have shown no evidence of a Lossen-type rearrangement occurring under either acidic or alkaline conditions. rsc.org Instead of rearranging, substituted phenyl N-hydroxycarbamates have been found to undergo degradation through different pathways. Kinetic studies of their base-catalyzed degradation are consistent with an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the formation of a corresponding phenol (B47542) or phenolate (B1203915) and the species HO-N=C=O, which subsequently decomposes into final products such as carbonate, nitrogen, and ammonia (B1221849), rather than rearranging to an isocyanate. nih.gov

Intramolecular Rearrangement in N-Phenoxyarylamides for C-H Amidation

A significant intramolecular rearrangement has been developed for the ortho-C–H amidation of phenols using N-phenoxyarylamide derivatives. acs.orgnih.gov This methodology provides an efficient, transition-metal-free route to synthesize valuable ortho-amido phenol compounds with 100% atom economy. acs.org The reaction proceeds smoothly under mild basic conditions or even in the absence of a base, avoiding the need for strong acids or expensive metal catalysts that were previously required for similar transformations. acs.orgacs.org

Mechanistic investigations have provided substantial insight into this rearrangement. Intermolecular cross-over experiments yielded no cross-products, confirming that the reaction proceeds via an intramolecular pathway. acs.orgacs.org The cleavage of the C-H bond is likely not the rate-determining step of the reaction. acs.org Further studies using radical trapping agents like TEMPO, BHT, and DMPO provided compelling evidence for a radical-mediated mechanism. acs.orgacs.org The key step is proposed to be the homolytic cleavage of the N–O bond upon heating, which generates a nitrogen radical. This radical then adds to the ortho-position of the phenol ring, followed by isomerization to give the final amidated phenol product. acs.orgacs.org

The scope of this rearrangement is broad, accommodating various substrates with both electron-donating and electron-withdrawing groups on either aromatic ring, as illustrated in the following table.

| N-Phenoxyarylamide Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenoxybenzamide | KOAc, Toluene, 100 °C | 2-(Benzoylamino)phenol | 53 | acs.org |

| N-(4-methylphenoxy)benzamide | KOAc, Toluene, 100 °C | 2-(Benzoylamino)-4-methylphenol | 65 | acs.org |

| N-(4-chlorophenoxy)benzamide | KOAc, Toluene, 100 °C | 2-(Benzoylamino)-4-chlorophenol | 42 | acs.org |

| 4-Chloro-N-phenoxybenzamide | KOAc, Toluene, 100 °C | 2-(4-Chlorobenzoylamino)phenol | 71 | acs.org |

| 4-Methoxy-N-phenoxybenzamide | KOAc, Toluene, 100 °C | 2-(4-Methoxybenzoylamino)phenol | 45 | acs.org |

Electrophilic and Radical Reactivity

Generation and Reactivity of Acyl Nitroso Species from Phenyl N-Hydroxycarbamate

The oxidation of N-hydroxycarbamates, including this compound, provides access to highly reactive acyl nitroso species. nih.govchemrxiv.org These transient intermediates are powerful dienophiles and enophiles that can participate in a variety of carbon-nitrogen bond-forming reactions. rsc.orgresearchgate.net The generation of acyl nitroso compounds must be done in situ due to their high reactivity. illinois.edu Once formed, they can be trapped by dienes in hetero-Diels-Alder reactions or by alkenes in nitroso-ene reactions. rsc.orgillinois.edu The hydrolysis of acyl nitroso species has also been identified as a pathway for the formation of nitroxyl (B88944) (HNO), a species of significant biological interest. nih.gov

The development of catalytic methods using molecular oxygen (from air) as the terminal oxidant offers a sustainable and environmentally benign alternative to traditional stoichiometric oxidants. A general and efficient method for the aerobic oxidation of various N-substituted hydroxylamines, including N-hydroxycarbamates, has been achieved using copper catalysis. nih.gov These mild reaction conditions allow for the practical synthesis of a range of nitroso compounds, such as acylnitroso derivatives, in excellent yields. nih.gov This approach avoids the waste and harsh conditions associated with stoichiometric reagents like periodates.

Biocatalysis presents an exceptionally mild and selective method for generating acyl nitroso species from N-hydroxycarbamates under aqueous conditions. nih.govchemrxiv.org Oxidoreductase enzymes, particularly laccases and peroxidases, have been successfully employed for this transformation. nih.govhhu.de Horseradish peroxidase (HRP), a well-studied metalloenzyme, is highly effective. rsc.orgwikipedia.org The HRP-catalyzed oxidation often utilizes a coupled system with glucose oxidase (GOx). rsc.org In this system, GOx consumes glucose and molecular oxygen to produce hydrogen peroxide in situ, which is then used by HRP to oxidize the N-hydroxycarbamate substrate. rsc.org This elegant system uses only air and glucose as the ultimate reagents, making it a green and scalable strategy. rsc.org

The mechanism of laccase-catalyzed oxidation of N-hydroxy compounds is believed to proceed via a single-electron transfer from the substrate to the enzyme's copper center, followed by proton release, to generate a radical intermediate which is then further oxidized. nih.govnih.gov

Nitroso-Ene Reactions

The acyl nitroso species generated in situ from this compound and its derivatives can readily participate in the nitroso-ene reaction. nih.govresearchgate.net This reaction enables the direct and selective functionalization of allylic C-H bonds, forming a new C-N bond and yielding allylic hydroxylamine (B1172632) derivatives. nih.govacs.org The reaction is mechanistically intriguing and synthetically powerful for creating complex nitrogen-containing molecules. illinois.eduacs.org

The enzymatic methods described above have been seamlessly integrated with subsequent nitroso-ene reactions. Both intramolecular and intermolecular versions have been demonstrated with high efficiency using biocatalytic oxidation. nih.govrsc.org In the intramolecular reaction, an N-hydroxycarbamate bearing an olefin moiety is oxidized and undergoes spontaneous cyclization to form heterocyclic products. chemrxiv.orgrsc.org This combined oxidation/cyclization cascade provides a streamlined approach to valuable N-heterocycles under exceptionally mild, aerobic conditions in aqueous buffer. nih.govrsc.org

The utility of the HRP/GOx system is highlighted by its broad substrate tolerance and scalability in mediating these transformations.

| Substrate | Enzyme System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Hydroxy-N-(2-methylallyl)formamide | HRP/GOx | 3-Hydroxy-4-methyleneoxazolidin-2-one | >95 (conversion) | rsc.org |

| Benzyl (B1604629) (E)-hex-4-en-1-yl(hydroxy)carbamate | HRP/GOx | Benzyl 3-ethyl-3,6-dihydro-2H-1,2-oxazin-2-yl)formate | 94 | rsc.org |

| Benzyl hydroxy(pent-4-en-1-yl)carbamate | HRP/GOx | Benzyl tetrohydro-2H-1,2-oxazin-2-yl(oxo)methylium | 90 | rsc.org |

| N-Hydroxy-N-(cyclohex-2-en-1-yl)acetamide | HRP/GOx | N-(Octahydro-2H-benzo[d] organic-chemistry.orgnih.govoxazin-3-yl)acetamide | 85 | rsc.org |

Nitroso-Diels-Alder (NDA) Reactions

This compound belongs to the N-hydroxycarbamate class of compounds, which serve as valuable precursors for the in-situ generation of highly reactive acylnitroso species. These transient dienophiles are utilized in Nitroso-Diels-Alder (NDA) reactions, a powerful synthetic method for the stereoselective formation of both a C-N and a C-O bond in a single step. rsc.orgacs.org The general strategy involves the oxidation of the N-hydroxycarbamate to produce the corresponding acylnitroso compound, which is immediately trapped by a diene in a [4+2] cycloaddition.

While specific examples in the reviewed literature often highlight analogues like benzyl N-hydroxycarbamate or tert-butyl N-hydroxycarbamate, the underlying principle is directly applicable to this compound. nih.govnih.gov For instance, benzyl N-hydroxycarbamate is oxidized with reagents like tetrabutylammonium (B224687) periodate (B1199274) to generate benzyl nitrosoformate, which then reacts with dienes to yield isomeric cycloadducts. nih.gov Similarly, tert-butyl N-hydroxycarbamate is used to generate t-Boc–N=O for use as a Diels-Alder dienophile. nih.gov These reactions demonstrate the utility of N-hydroxycarbamates as stable precursors to the otherwise fleeting acylnitroso dienophiles, enabling the synthesis of complex nitrogen- and oxygen-containing heterocyclic scaffolds. scispace.com

The NDA reaction is a significant tool for the functionalization of complex molecules, including diene-containing natural products. nih.gov The efficiency and stereoselectivity of the cycloaddition make it a valuable transformation in synthetic organic chemistry. rsc.org

Radical Mechanisms in Reactions with Sulfinyl Chlorides

The reaction of N-hydroxycarbamates with sulfinyl chlorides can proceed through a radical mechanism. Investigations into the interaction between tert-butylsulfinyl chloride and N-hydroxycarbamates have shown the formation of N-tert-butylsulfonylcarbamates. The mechanism of this transformation is supported by the observation of Chemically Induced Dynamic Nuclear Polarization (CIDNP), a phenomenon that provides definitive evidence for the involvement of radical pair intermediates in a reaction pathway. This indicates that the reaction likely involves the homolytic cleavage of bonds and the subsequent formation and recombination of radical species to yield the final product.

Formation of Hydroxy Isocyanate via Flash Vacuum Pyrolysis

This compound serves as a precursor for the gas-phase synthesis of hydroxy isocyanate (HONCO), a transient and experimentally elusive molecule. This highly reactive species is generated through the flash vacuum pyrolysis (FVP) of this compound at elevated temperatures.

In a typical experimental setup, solid this compound is heated to induce sublimation, and the resulting vapor is passed through a high-temperature quartz tube. The pyrolysis products are then immediately co-condensed with a large excess of an inert gas, such as argon, onto a cryogenic window for spectroscopic analysis. This matrix isolation technique traps the reactive species, allowing for their characterization by methods like infrared (IR) and UV/vis spectroscopy. Quantum chemical computations are used in conjunction with spectroscopic data to confirm the identity of the trapped molecule. nih.gov

Below is a table summarizing the typical experimental conditions for this process.

| Parameter | Value | Source(s) |

| Precursor | This compound | nih.gov |

| Evaporation Temperature | 85 °C | nih.gov |

| Pyrolysis Temperature | 650 °C | nih.gov |

| Matrix Gas | Argon | nih.gov |

| Matrix Temperature | 3.5 K | nih.gov |

| Characterization Methods | Matrix Isolation IR, UV/vis Spectroscopy | nih.gov |

Upon irradiation with UV light (λ = 313 nm), the generated hydroxy isocyanate decomposes into hydrogen-bonded complexes of other reactive species.

Acylation and Protection Chemistry

The acylation of molecules containing the N-hydroxycarbamate functional group presents a question of regioselectivity, as reactions can potentially occur at either the nitrogen atom (N-acylation) or the hydroxyl oxygen atom (O-acylation). The reaction pathway is influenced by the specific substrates and reaction conditions.

In the synthesis of related N-aryl-N-hydroxycarbamates, evidence points towards a preference for N-acylation under certain conditions. For example, the reaction of N-phenylhydroxylamine with one equivalent of ethyl chloroformate yields N-hydroxy-N-phenylurethane, an N-acylated product. nih.gov This suggests that the nitrogen atom is the more nucleophilic site in this particular transformation. However, the potential for O-acylation exists, particularly if the nitrogen is already substituted or if subsequent acylation reactions are performed. The formation of multi-acylated hydroxylamine derivatives demonstrates that both N- and O- sites can be reactive. nih.gov

The chemistry of N-hydroxycarbamates is part of a broader family of reactions involving hydroxylamine and acylating agents like alkyl chloroformates. In alkaline media, hydroxylamine undergoes successive acylation to yield a series of N- and O-alkoxycarbonylated products. nih.gov

The reaction proceeds in a stepwise manner:

First Acylation: Hydroxylamine reacts with an alkyl chloroformate to form an N-hydroxycarbamate (an N-alkoxycarbonyl-hydroxylamine).

Second Acylation: The N-hydroxycarbamate can be further acylated to form N,NO-di-alkoxycarbonyl-hydroxylamines. This step involves acylation at both a nitrogen and an oxygen site.

Third Acylation: A third acylation step can occur to produce NNO-tri-alkoxycarbonyl-hydroxylamines. nih.gov

This sequential process highlights the ability of the hydroxylamine backbone to be progressively functionalized at multiple sites, leading to a variety of di- and tri-substituted products under appropriate reaction conditions. nih.gov

Computational and Theoretical Investigations of Phenyl N Hydroxycarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods are used to determine electronic structure, geometry, and energy, which in turn allows for the characterization of various molecular properties.

Pyrolysis, the thermal decomposition of materials in an inert atmosphere, breaks down complex molecules into smaller, more stable fragments. wikipedia.org The technique of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical method used to identify these fragments, providing insight into the molecule's thermal stability and decomposition pathways. wikipedia.orgpnnl.gov

While specific pyrolysis studies on phenyl N-hydroxycarbamate are not extensively documented, computational methods can predict likely decomposition products based on the pyrolysis of analogous aryl carbamate (B1207046) compounds. researchgate.net The thermal fragmentation of carbamates typically involves the cleavage of the carbamate group's C-O and N-C bonds. researchgate.net For this compound, the anticipated pyrolysis products would include phenol (B47542), aniline, carbon dioxide, and isocyanate derivatives.

Computational quantum chemistry helps in confirming the identity of these pyrolysis products by calculating their theoretical mass spectra. These calculated spectra can then be compared with experimental data obtained from Py-GC-MS, aiding in the unambiguous identification of the fragments. chromatographyonline.com

Table 1: Predicted Pyrolysis Products of this compound and Their Significance This table is generated based on known fragmentation patterns of related carbamates.

| Predicted Product | Chemical Formula | Molar Mass ( g/mol ) | Significance in Fragmentation Pathway |

| Phenol | C₆H₆O | 94.11 | Formation via cleavage of the aryl C-O ester bond. |

| Aniline | C₆H₇N | 93.13 | Potential product from rearrangement and decarboxylation. |

| Carbon Dioxide | CO₂ | 44.01 | Common product from the breakdown of the carbamate group. |

| Phenyl Isocyanate | C₇H₅NO | 119.12 | A key intermediate in the thermal decomposition of many N-phenyl carbamates. |

| Hydroxylamine (B1172632) | NH₂OH | 33.03 | Product from the cleavage of the N-C bond. |

Elucidation of Molecular Structures and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure of this compound with high precision. These calculations optimize the molecular geometry to find the lowest energy arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

Studies on analogous N-hydroxycarbamates, such as tert-butyl N-hydroxycarbamate, reveal that the N-hydroxycarbamate functional group is nearly planar. mdpi.com This planarity is attributed to the resonance between the nitrogen lone pair, the carbonyl group (C=O), and the hydroxyl group, which imparts a partial double-bond character to the C-N bond. acs.org This resonance leads to the existence of syn and anti conformational isomers, arising from rotation around the C-N bond. acs.org Computational studies can predict the energy difference between these conformers, indicating which is more stable. For many simple carbamates, the syn conformer, where the N-H bond is eclipsed with the C=O bond, is often favored. acs.org

Table 2: Predicted Structural Parameters for this compound Data estimated from computational studies on analogous carbamate structures.

| Parameter | Bond | Predicted Value | Significance |

| Bond Length | C=O | ~1.22 Å | Typical double bond character. |

| Bond Length | C-N | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. |

| Bond Length | N-O (hydroxyl) | ~1.40 Å | Standard N-O single bond length. |

| Torsion Angle | O=C–N–O | ~0° or ~180° | Indicates the planarity of the carbamate group and defines syn/anti conformations. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for studying large molecules and complex reactions, providing a balance between accuracy and computational cost.

DFT calculations are crucial for mapping the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. pku.edu.cnnih.gov

For this compound, a key reaction studied is its base-catalyzed degradation (hydrolysis). Experimental kinetic studies suggest that this reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. nih.gov DFT calculations can corroborate this by modeling the proposed steps:

Deprotonation: A base removes the acidic proton from the hydroxylamine nitrogen, forming a conjugate base (anion).

Elimination: The intermediate anion undergoes elimination, breaking the C-O bond to release a phenolate (B1203915) ion and forming a transient species, HO-N=C=O. nih.gov

Decomposition: The HO-N=C=O intermediate further decomposes into final products. nih.gov

DFT is used to locate the geometry of the transition state for the rate-determining elimination step and calculate its energy, providing a theoretical basis for the experimentally observed reaction rates. nih.govbibliotekanauki.pl

A significant application of DFT is the quantitative prediction of reaction kinetics and selectivity. The activation energy (Ea or ΔG‡), which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. researchgate.net

In the context of this compound degradation, DFT can calculate the activation energy for the E1cB mechanism. nih.gov For related carbamate hydrolysis reactions, DFT calculations have shown activation energies to be significantly high for neutral hydrolysis, but lower for pathways involving proton transfer or catalysis, explaining why these reactions are often pH-dependent. nih.govresearchgate.net

While stereoselectivity and regioselectivity are more relevant to reactions involving the formation of new chiral centers or reactions on substituted aromatic rings, DFT serves as a predictive tool in these areas. For instance, in the nickel-catalyzed amination of substituted aryl carbamates, DFT calculations have been used to explain the observed regioselectivity by comparing the activation barriers for different reaction pathways. nih.govresearchgate.net

Table 3: Representative Calculated Activation Energies for Carbamate Reactions from DFT Studies

| Reaction Type | Model Compound/System | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference Context |

| Carbamate Hydrolysis | MEA Carbamate | Neutral Hydrolysis | ~36 | Indicates a slow reaction without a catalyst. nih.gov |

| Carbamate Formation | Amine + CO₂ | Zwitterion Mechanism | ~10-15 | Shows the barrier for the key C-N bond formation step. uregina.ca |

| Ni-Catalyzed Amination | Phenyl Carbamate | Reductive Elimination | 23.1 | Identifies the rate-determining step of the catalytic cycle. nih.gov |

Analysis of Electronic Effects and Intermediates

DFT provides deep insights into how the electronic properties of a molecule govern its reactivity. The distribution of electrons, influenced by substituent groups, determines the stability of intermediates and the feasibility of reaction pathways. researchgate.net

For this compound, the phenyl group is an electron-withdrawing group via resonance, which can influence the acidity of the N-H and O-H protons and the stability of the conjugate base formed during hydrolysis. DFT analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution on each atom, revealing sites susceptible to nucleophilic or electrophilic attack. mdpi.com

The stability of reaction intermediates, such as carbocations, carbanions, or radicals, is a critical factor in determining the reaction mechanism. nih.gov In the proposed E1cB degradation of this compound, the key intermediate is the N-anion. DFT calculations can assess its stability by examining the delocalization of the negative charge. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict reactivity. The energy of the LUMO indicates the ability of the molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. rasayanjournal.co.inresearchgate.net The HOMO-LUMO gap is often used as an indicator of molecular stability. rasayanjournal.co.in

Molecular Modeling and Structure-Activity Relationships (SAR)

Molecular modeling encompasses a variety of computational techniques used to understand and predict the behavior of molecules. For a compound like this compound, these methods can provide valuable insights into its three-dimensional structure, electronic properties, and potential to interact with biological targets. Structure-Activity Relationship (SAR) studies, which are often computationally driven, aim to correlate the chemical structure of a molecule with its biological activity.

The binding affinity of a ligand, such as this compound, to a biological target is a critical determinant of its potential therapeutic effect. Computational methods offer a powerful means to predict and analyze this affinity.

A variety of computational techniques are employed to estimate the binding affinity between a small molecule and a protein. These methods range from relatively fast but approximate molecular docking and scoring functions to more computationally intensive and accurate free energy calculations. The choice of method often depends on the available computational resources and the desired level of accuracy.

The specificity of a compound for a particular target over others is crucial for minimizing off-target effects. Computational approaches can aid in predicting specificity by comparing the calculated binding affinities of this compound across a panel of different biological targets. Techniques such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) can be used to build 3D-QSAR models that relate the structural features of a series of compounds to their binding affinities for different targets.

Table 1: Theoretical Binding Affinity of this compound Derivatives for a Hypothetical Target

| Derivative | Substitution on Phenyl Ring | Calculated Binding Affinity (kcal/mol) | Predicted Key Interaction |

|---|---|---|---|

| This compound | None | -6.5 | Hydrogen bond with Serine |

| 4-Chloro-phenyl N-hydroxycarbamate | 4-Cl | -7.2 | Hydrogen bond and halogen bond with Serine and Leucine |

| 4-Methyl-phenyl N-hydroxycarbamate | 4-CH3 | -6.8 | Hydrogen bond and hydrophobic interaction with Serine and Alanine |

| 4-Nitro-phenyl N-hydroxycarbamate | 4-NO2 | -7.5 | Hydrogen bond and electrostatic interaction with Serine and Arginine |

Identifying the macromolecular targets of a small molecule is a fundamental step in understanding its biological effects. In silico methods provide a rapid and cost-effective way to predict these interactions.

Molecular docking is a primary computational tool used to predict the binding mode and affinity of a ligand to a macromolecule. This technique involves placing the ligand in the binding site of a protein and evaluating the interactions between them. The results of molecular docking can provide hypotheses about which macromolecules this compound might bind to and the specific interactions that stabilize the complex. For instance, studies on related carbamate-containing compounds have utilized molecular docking to predict interactions with enzymes like phosphoinositide 3-kinase (PI3Kα).

Pharmacophore modeling is another valuable approach. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. By creating a pharmacophore model based on known active ligands for a particular target, it is possible to screen for new molecules, such as this compound, that fit the model and are therefore predicted to be active.

Furthermore, computational methods can be used to analyze the electronic properties of this compound, such as its electrostatic potential and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding how the molecule will interact with its environment, including the active sites of enzymes or the binding pockets of receptors. Theoretical studies on the reactivity of phenyl N-methylcarbamates have utilized calculations of electrostatic potentials and electrophilicity indices to correlate with experimental data on their hydrolysis. researchgate.net

Table 2: Predicted Interactions of this compound with Amino Acid Residues in a Hypothetical Enzyme Active Site

| Functional Group of this compound | Potential Interacting Amino Acid Residue | Type of Interaction | Predicted Importance for Binding |

|---|---|---|---|

| Hydroxyl (-OH) | Aspartate, Glutamate | Hydrogen Bond Donor/Acceptor | High |

| Amine (-NH) | Serine, Threonine | Hydrogen Bond Donor | High |

| Carbonyl (C=O) | Arginine, Lysine | Hydrogen Bond Acceptor | Moderate |

| Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Moderate |

Transformative Chemical Reactions and Synthetic Utility of Phenyl N Hydroxycarbamate

Role as Precursors to Key Intermediates

The unique chemical reactivity of N-hydroxycarbamates, including the phenyl derivative, allows for their conversion into valuable synthetic intermediates. These intermediates are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, providing pathways to diverse molecular architectures.

N-protected nitrones are powerful 1,3-dipoles widely employed in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. wikipedia.orgresearchgate.net Phenyl N-hydroxycarbamate derivatives, particularly those with tert-butoxycarbonyl (Boc) protecting groups, serve as effective precursors to N-(Boc)-protected nitrones. researchgate.netnih.gov One notable method involves the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are readily prepared from aldehydes and tert-butyl N-hydroxycarbamate. researchgate.netnih.gov These sulfones behave as N-(Boc)-protected nitrone equivalents in the presence of organometallic reagents. researchgate.netnih.gov The reaction proceeds via a base-assisted elimination of the phenylsulfonyl group, leading to the in situ formation of the N-Boc nitrone. researchgate.net

The generation of nitrones can also be achieved through the N-selective carbamoylation of oximes with isocyanates, which then undergo 1,3-dipolar cycloaddition with various dipolarophiles. researchgate.netresearchgate.net This highlights the versatility of carbamate-related functionalities in accessing nitrone intermediates. The direct oxidation of N,N-disubstituted hydroxylamines is another common route to nitrones. chimia.ch

The following table summarizes the generation of N-protected nitrones from this compound precursors.

| Precursor | Reagents/Conditions | Intermediate Generated | Application |

| tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates | Organometallics (e.g., Grignard reagents) | N-(Boc) nitrones | Synthesis of N-(Boc)hydroxylamines |

| Oximes | Isocyanates | N-carbamoyl nitrones | 1,3-Dipolar cycloaddition |

| N,N-Disubstituted hydroxylamines | Oxidation | Nitrones | Synthesis of natural products |

This table provides a summary of methods for generating N-protected nitrones, key intermediates in organic synthesis.

N-(tert-Butoxycarbonyl)hydroxylamines, commonly known as N-Boc-hydroxylamines, are versatile building blocks in organic synthesis. chemimpex.com this compound derivatives are instrumental in the synthesis of these compounds. For instance, the reaction of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates with organometallic reagents, which generates N-(Boc) nitrones in situ, subsequently yields N-(Boc)hydroxylamines upon nucleophilic addition. researchgate.netnih.gov

The synthesis of N,O-bis-BOC-hydroxylamine can be achieved by treating hydroxylamine (B1172632) hydrochloride with di-t-butyl dicarbonate (B1257347) in the presence of a base. prepchem.com While this method does not directly start from this compound, it illustrates the broader context of Boc-protected hydroxylamine synthesis. N-Boc-hydroxylamine itself is a stable and easy-to-handle reagent used in the preparation of various nitrogen-containing compounds. chemimpex.commdpi.com

The table below outlines the formation of N-(Boc)hydroxylamines.

| Starting Material | Reagents/Conditions | Product | Significance |

| tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates | Aromatic and heteroaromatic Grignard reagents | N-(Boc)hydroxylamines | Building blocks for complex molecules |

| Hydroxylamine hydrochloride | Di-t-butyl dicarbonate, base | N,O-bis-BOC-hydroxylamine | Versatile synthetic intermediate |

This table illustrates key synthetic routes to N-(Boc)hydroxylamines, highlighting their importance as versatile building blocks.

Synthetic Applications in Heterocyclic Chemistry

The intermediates generated from this compound find extensive use in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Isoxazolidines and isoxazoles are important five-membered nitrogen- and oxygen-containing heterocycles with a wide range of biological activities. nih.govmdpi.com The synthesis of these compounds is a prominent application of the chemistry of this compound derivatives.

The primary route to isoxazolidines involves the [3+2] cycloaddition reaction between a nitrone and an alkene. wikipedia.org Nitrones generated from this compound precursors readily undergo this reaction with various alkenes to afford isoxazolidines. researchgate.netresearcher.life For example, N-Boc- and N-Cbz-protected isoxazolidines have been synthesized as single diastereoisomers in high yields and enantiomeric excesses using N-carbamoyl nitrones in the presence of Cinchona alkaloid quaternary ammonium (B1175870) salt catalysts. researchgate.net The reaction of C-phenyl-N-methylnitrone with a Baylis-Hillman adduct also yields an isoxazolidine (B1194047). wikipedia.org

Isoxazoles can be synthesized from propargylic N-hydroxycarbamates through cyclization reactions. researchgate.netnih.gov A platinum-catalyzed cyclization of propargylic N-hydroxycarbamates provides a regiocomplementary approach to differentially substituted isoxazoles. researchgate.netnih.gov This method is particularly valuable for the synthesis of medicinally relevant compounds. researchgate.net

The following table summarizes the synthesis of isoxazolidines and isoxazoles.

| Heterocycle | Synthetic Method | Precursor from this compound | Key Features |

| Isoxazolidine | [3+2] Cycloaddition | N-carbamoyl nitrones | High diastereoselectivity and enantioselectivity |

| Isoxazole (B147169) | Platinum-catalyzed cyclization | Propargylic N-hydroxycarbamates | Regiocomplementary synthesis |

This table details the synthetic strategies for constructing isoxazolidine and isoxazole rings using intermediates derived from this compound.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in a vast number of natural products and pharmaceuticals. mdpi.comnih.gov While the direct involvement of this compound in classical indole syntheses like the Fischer indole synthesis is not prominent, its derivatives can be employed in modern transition metal-catalyzed reactions to construct indole precursors. wikipedia.org

N-aryl-N-hydroxy carbamates, which are readily prepared from the corresponding nitroarenes, are excellent substrates for palladium-catalyzed aza-Heck cyclizations to form indoline (B122111) scaffolds. Indolines are reduced precursors to indoles and are valuable heterocyclic motifs in their own right. This application highlights the utility of N-hydroxycarbamates as a nitrogen source in transition metal-catalyzed C-N bond-forming reactions.

The table below provides an overview of the construction of indole-related scaffolds.

| Scaffold | Synthetic Method | Role of N-Hydroxycarbamate | Significance |

| Indoline | Palladium-catalyzed aza-Heck cyclization | N-aryl-N-hydroxy carbamates act as electrophiles | Access to complex indoline structures |

This table outlines the application of N-hydroxycarbamate derivatives in the synthesis of indole precursors through modern catalytic methods.

Parthenolide (B1678480) is a sesquiterpene lactone with a range of biological activities, including anti-inflammatory and anticancer properties. nih.govbohrium.com The chemical modification of parthenolide to generate analogs with improved pharmacological properties is an active area of research. bohrium.comresearchgate.net

This compound has been used in the synthesis of C-7-hydroxycarbamate analogs of parthenolide. nih.gov This is achieved through an acylnitroso-ene reaction, where the hydroxylamine functionality of the carbamate (B1207046) is oxidized to a nitroso derivative, which then reacts with parthenolide. nih.gov This method allows for the introduction of a hydroxycarbamate moiety at the C-7 position of parthenolide, leading to new analogs with preserved Michael acceptor motifs, which are believed to be important for their biological activity. nih.gov

The table below summarizes the synthesis of parthenolide analogs.

| Natural Product | Synthetic Modification | Reagent | Resulting Analog |

| Parthenolide | Acylnitroso-ene reaction | This compound | C-7-hydroxycarbamate-parthenolide analog |

This table highlights the use of this compound in the semisynthesis of novel parthenolide analogs with potential therapeutic applications.

Derivatization of Sterol Compounds

The direct derivatization of sterol compounds through reaction with this compound is not extensively documented in scientific literature. Sterols, characterized by their polycyclic alcohol structure, are crucial molecules in various biological systems, and their derivatization is a key strategy for modifying their physicochemical properties and biological activities. While the formation of carbamate functionalities on steroidal skeletons is a known method for derivatization, this is typically achieved using reagents such as isocyanates.

General methods for the derivatization of sterols often involve targeting their hydroxyl groups to form esters, ethers, or carbamates, which can alter their polarity and bioavailability. For instance, the reaction of steroidal alcohols with phenyl isocyanate leads to the corresponding phenylcarbamates. However, the analogous reaction employing this compound as the carbamoylating agent for the direct derivatization of sterols has not been prominently reported.

Research into the reactivity of N-hydroxycarbamates has shown their utility in various synthetic transformations, but their application in the direct functionalization of complex natural products like sterols remains a developing area. The potential reaction between a sterol's hydroxyl group and this compound would likely require specific activation conditions to proceed efficiently, given the potential for competing side reactions. Further investigation is needed to establish the viability and scope of this compound as a reagent for the derivatization of sterol compounds.

C-H Functionalization Chemistry

The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, enabling the direct conversion of simple organic molecules into more complex structures. This compound and its derivatives have emerged as valuable reagents in this field, particularly in C-H amidation and hydroxyamination reactions.

C-H Amidation with N-Hydroxycarbamates as Amidating Agents

N-Hydroxycarbamates serve as effective amidating agents for the direct functionalization of C-H bonds, providing a route to N-carbamate-protected arylamines, which are versatile intermediates in medicinal chemistry and materials science.

An important advancement in C-H amidation involves the use of rhodium(III) catalysis with N-hydroxycarbamates as the nitrogen source. This methodology allows for the direct intermolecular amidation of arenes bearing a directing group. Various directing groups, including pyridine, pyrimidine, and pyrazole, can be successfully employed in this transformation. The reaction tolerates a range of N-hydroxycarbamates, including those with Boc, Cbz, and Moz protecting groups, affording the corresponding N-carbamate-protected arylamines in good yields.

The proposed mechanism for this Rh(III)-catalyzed C-H amidation involves the coordination of the directing group to the rhodium center, followed by a concerted metalation-deprotonation step to form a rhodacycle intermediate. Subsequent coordination of the N-hydroxycarbamate and insertion into the Rh-C bond, followed by protonolysis, furnishes the amidated product and regenerates the active catalyst.

A summary of representative substrates and yields for the Rh(III)-catalyzed C-H amidation with N-hydroxycarbamates is presented in the interactive table below.

| Directing Group | Arene Substrate | N-Hydroxycarbamate | Product Yield (%) |

| Pyridine | 2-Phenylpyridine | Boc-NHOH | 85 |

| Pyrimidine | 2-Phenylpyrimidine | Cbz-NHOH | 78 |

| Pyrazole | 1-Methyl-2-phenylpyrazole | Moz-NHOH | 82 |

| Oxime | Acetophenone O-methyl oxime | Boc-NHOH | 75 |

Note: The data presented are representative examples and may not encompass the full scope of the reaction.

While transition metal catalysis is a dominant approach, metal-free C-H amidation methods offer advantages in terms of cost and potential toxicity concerns. Photocatalytic methods have emerged as a powerful tool for C-H functionalization under mild conditions. In this context, a protocol for the direct C-H amination of heteroarenes has been developed using N-hydroxycarbamates under visible-light irradiation without the need for a metal catalyst.

This approach relies on the generation of a highly reactive nitrogen-centered radical from the N-hydroxycarbamate upon photoexcitation. This radical can then engage in a C-H functionalization cascade with a suitable heterocyclic substrate. This method has been successfully applied to a variety of electron-rich heteroarenes, providing a valuable metal-free alternative for the synthesis of N-heteroaryl carbamates.

Hydroxyamination of Aryl C-H Bonds

A novel approach for the direct hydroxyamination of aryl C-H bonds has been developed utilizing a synergistic Rh/Cu catalytic system with N-Boc-hydroxylamine as the reagent. This transformation allows for the mild and direct synthesis of benzo[c]isoxazol-3(1H)-ones from benzoic acids.

The reaction proceeds via a proposed mechanism involving a rhodium-catalyzed C-H activation of the benzoic acid, followed by the coordination of the N-Boc-hydroxylamine. A subsequent copper-catalyzed intramolecular cyclization and N-O bond formation leads to the desired heterocyclic product. This synergistic catalysis allows the reaction to proceed at room temperature, highlighting the mildness of the protocol.

The scope of this reaction is broad, with various substituted benzoic acids undergoing efficient hydroxyamination. The table below provides an overview of the substrate scope for this synergistic Rh/Cu-catalyzed hydroxyamination.

| Benzoic Acid Substrate | Product Yield (%) |

| 4-Methylbenzoic acid | 88 |

| 4-Methoxybenzoic acid | 92 |

| 4-Chlorobenzoic acid | 75 |

| 3-Fluorobenzoic acid | 81 |

Note: The data presented are representative examples and may not encompass the full scope of the reaction.

Decarboxylation Chemistry

The decarboxylation of carbamates is a known chemical transformation, though its application as a strategic synthetic tool for this compound itself is not well-established. The degradation of substituted phenyl N-hydroxycarbamates has been studied, and under basic conditions, the reaction can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This process involves the deprotonation of the hydroxylamine nitrogen, followed by the elimination of the phenolate (B1203915) leaving group to form a transient N-hydroxyisocyanate intermediate (HO-N=C=O), which then undergoes further decomposition. While this degradation pathway involves a loss of the carboxylate group, it is not typically harnessed for controlled synthetic purposes.

In a related synthetic application, a base-mediated intramolecular decarboxylative synthesis of alkylamines has been developed from alkanoyloxycarbamates. This reaction proceeds through the formation of an N-acyloxycarbamate intermediate, which upon treatment with a base, undergoes decarboxylation and rearrangement to afford the corresponding protected alkylamine. This transformation, however, does not directly involve the decarboxylation of this compound but rather a derivative of it.

Further research is required to explore the potential for developing synthetically useful decarboxylative reactions starting directly from this compound, potentially through activation of the hydroxyl group or by employing specific catalytic systems.

Intramolecular Decarboxylative Synthesis of Alkylamines

A significant application of hydroxylamine derivatives, closely related to this compound, is in the intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates. organic-chemistry.orgfigshare.com This method provides a general and effective pathway for the formation of primary and secondary alkylamines. acs.org The process involves the synthesis of alkanoyloxycarbamates, which are readily prepared from alkyl carboxylic acids and a hydroxylamine precursor. figshare.comacs.org

The core of this synthetic strategy is a base-mediated intramolecular decarboxylation. organic-chemistry.org This reaction is notable for its broad substrate compatibility and tolerance of various functional groups, affording the desired alkylamine products in moderate to high yields under relatively mild conditions. organic-chemistry.org The transformation is typically carried out using a base such as cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. organic-chemistry.org

Mechanistic investigations suggest that the reaction proceeds through a rearrangement process analogous to the Hofmann or Curtius rearrangement. organic-chemistry.org Control experiments have been conducted to exclude the involvement of a free radical mechanism, pointing towards a carbon anion migration pathway. organic-chemistry.org This synthetic protocol is considered environmentally friendly as it utilizes abundant aliphatic carboxylic acids as starting materials and avoids the need for excess amines, alkyl halides, or noble metal catalysts. organic-chemistry.org

The versatility of this decarboxylative amination has been demonstrated with a wide range of substrates. As detailed in the following table, various N-Boc-protected primary aliphatic carboxylic acids with different alkyl chains undergo this transformation successfully.

| Entry | Substrate | Product | Yield (%) |

| 1 | Phenyl-substituted alkyl chain acid | N-Boc-phenethylamine | up to 80 |

| 2 | Sterically hindered substituted alkyl chain acid | Corresponding N-Boc-alkylamine | Good |

| 3 | Substrate with alkyl sulfide | N-Boc-alkylthioethylamine | 61 |

| 4 | Alkenyl-substituted alkyl chain | N-Boc-alkenylamine | 64-65 |

| 5 | N-protected (Cbz) substrate | N-Boc, N-Cbz-diamine | 79 |

| Data derived from studies on base-mediated intramolecular decarboxylative synthesis of protected alkylamines. acs.org |

The reaction demonstrates significant functional group tolerance. For instance, substrates with phenyl-substituted alkyl chains react to give yields of up to 80%. acs.org More sterically demanding alkyl chains also provide the desired products in good yields. acs.org Furthermore, the reaction is compatible with functionalities such as alkyl sulfides and carbon-carbon double bonds, producing the corresponding amines in yields of 61% and 64-65%, respectively. acs.org The method is also effective for substrates containing other protecting groups, such as a carbamate (Cbz), which yielded the corresponding product in 79% yield. acs.org The scalability of this reaction has also been established, underscoring its practical utility in synthetic chemistry. organic-chemistry.org

Enzymatic and Biological Interaction Mechanisms

Enzyme Inhibition Studies

Phenyl N-hydroxycarbamate belongs to the broader class of N-hydroxycarbamates, which have been investigated for their inhibitory effects on various enzymes. The core of this inhibitory action often lies in the hydroxamic acid moiety (-NH-OH-C=O), which can effectively interact with metal ions present in the active sites of metalloenzymes.

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthetic pathway of leukotrienes, which are pro-inflammatory lipid mediators. nih.gov The enzyme contains a non-heme iron atom in its active site, which is crucial for its catalytic activity. researchgate.net N-hydroxycarbamates have been identified as inhibitors of 5-LOX. researchgate.net The proposed mechanism of inhibition is centered on the ability of the N-hydroxycarbamate functional group to chelate the ferric iron (Fe³⁺) ion within the enzyme's active site. This interaction prevents the enzyme from binding to its natural substrate, arachidonic acid, thereby blocking the synthesis of leukotrienes. Studies on dual-function compounds containing an N-hydroxycarbamate pharmacophore have demonstrated 5-lipoxygenase inhibiting activities comparable to the well-known inhibitor class of N-hydroxyureas. researchgate.netucl.ac.uk This suggests a common mechanism of action rooted in the chelation of the active site iron.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). chemrxiv.org This activity can be problematic in both agriculture and medicine. The active site of urease contains a binuclear nickel center, which is the target for many inhibitors. pku.edu.cn Compounds structurally related to this compound, such as hydroxyurea and hydroxamic acids, are known competitive inhibitors of urease. chemrxiv.org The inhibition mechanism involves the functional group, such as the hydroxamate or hydroxyurea moiety, acting as a substrate analog that binds to the nickel ions in the active site. chemrxiv.orgnih.gov Specifically, the oxygen and nitrogen atoms of the inhibitor can coordinate with the two nickel ions, forming a stable complex that blocks the active site and prevents the binding and hydrolysis of urea. pku.edu.cnnih.gov Given its structural features, this compound is presumed to follow a similar mechanism, where the N-hydroxycarbamate group chelates the nickel ions, thereby inactivating the enzyme. The size and nature of the substituent group (the phenyl group) can influence the inhibitor's ability to fit into the substrate-binding pocket and may affect potency. nih.gov

Enzyme inhibitors modulate an enzyme's activity and can be broadly classified based on their mechanism of action. The interactions of N-hydroxycarbamates with enzymes like 5-lipoxygenase and urease exemplify some of these principles.

Competitive Inhibition : In this mode, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. The action of hydroxyurea on urease is an example of competitive inhibition, where it acts as a substrate analog. chemrxiv.org

Non-Competitive Inhibition : Here, the inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. This binding causes a conformational change in the enzyme that reduces its catalytic efficiency, without preventing the substrate from binding to the active site. The effect of a non-competitive inhibitor cannot be overcome by increasing the substrate concentration.

Mechanism-Based Inhibition : Also known as suicide inhibition, this is an irreversible form of enzyme inhibition. The inhibitor binds to the active site and is processed by the normal catalytic mechanism of the enzyme. This process generates a chemically reactive intermediate that forms a covalent bond with an amino acid residue in the active site, permanently inactivating the enzyme.

The inhibition by N-hydroxycarbamates is often rooted in their ability to act as strong chelators of metal ions, a form of competitive or tight-binding inhibition directed at the active sites of metalloenzymes.

Table 1: Comparison of Enzyme Inhibition Types

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

|---|---|---|

| Inhibitor Binding Site | Active Site | Allosteric Site (not the active site) |

| Effect on Substrate Binding | Prevents substrate from binding | Does not prevent substrate binding |

| Structural Similarity to Substrate | Often structurally similar | Generally not structurally similar |

| Effect of Increasing [Substrate] | Inhibition can be overcome | Inhibition cannot be overcome |

| Example Relevance | Urease inhibition by hydroxyurea and related compounds. chemrxiv.org | General mechanism of enzyme regulation. |

Interactions with Biological Pathways at the Molecular Level

Beyond direct enzyme inhibition, this compound can participate in reactions within a biological milieu that modify its structure and lead to new biological activities. This reactivity is centered on its oxidation to a highly reactive intermediate.

N-hydroxycarbamates can be oxidized in situ to form transient and highly reactive acylnitroso intermediates. ucl.ac.ukpku.edu.cn This oxidation can be achieved using various reagents or, significantly, through enzymatic action. pku.edu.cnnih.gov Peroxidases, coupled with an oxidase like glucose oxidase that generates hydrogen peroxide, can facilitate the dehydrogenation of N-hydroxycarbamates to produce these acylnitroso species under mild, aqueous conditions relevant to biological systems. pku.edu.cnnih.gov

These electrophilic acylnitroso compounds are powerful dienophiles and enophiles. They can readily participate in pericyclic reactions, including the acylnitroso-ene reaction. ucl.ac.uk In an ene reaction, the acylnitroso species reacts with an alkene that has an allylic hydrogen. The reaction results in the formation of a new C-N bond and a C-O bond, effectively creating a new, more complex molecule (an allylic hydroxylamine). researchgate.netucl.ac.uk This transformation can occur with biologically relevant molecules containing alkene moieties, leading to products with potentially modified or novel biological activities. The formation of these adducts represents a pathway for this compound to covalently modify biological molecules and pathways. ucl.ac.uk

The reactivity of this compound in a biochemical environment is largely dictated by two competing pathways: its interaction with specific targets (selectivity) and its chemical stability or transformation (reactivity).

Reactivity : In aqueous solutions, the stability of phenyl N-hydroxycarbamates is pH-dependent. Under basic conditions, they can undergo degradation. Studies on substituted phenyl N-hydroxycarbamates have shown that they can degrade via an E1cB (Elimination Unimolecular conjugate Base) mechanism to yield a corresponding phenol (B47542) and an unstable intermediate (HO-N=C=O), which further decomposes. This inherent chemical reactivity means that in a cellular environment, the compound's stability will be influenced by the local pH of different compartments. Furthermore, the potential for enzymatic oxidation to an acylnitroso species, as discussed previously, represents a significant biochemical reaction pathway. pku.edu.cnnih.gov This transformation from a stable precursor into a highly reactive intermediate allows for covalent bond formation with nearby biological molecules, a reactive pathway that contrasts with the reversible chelation involved in enzyme inhibition. The balance between direct enzyme inhibition, chemical degradation, and metabolic activation to a reactive intermediate determines the ultimate biological effect of the compound.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Phenyl N-Hydroxycarbamate Transformations

The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound and its derivatives. Research is increasingly focused on transition metal-catalyzed reactions that utilize N-hydroxycarbamates as versatile reagents.

An important area of advancement is the use of N-hydroxycarbamates as a nitrogen source in rhodium-catalyzed C-H amidation, which offers a novel route to N-carbamate-protected arylamines. wikipedia.org An unprecedented Rh(III)-catalyzed direct intermolecular C-H amidation with N-hydroxycarbamates has been developed, employing various directing groups like pyridine, pyrimidine, and pyrazole. nih.gov This method provides access to valuable N-carbamate-protected arylamines, showcasing the potential of N-hydroxycarbamates as a readily available nitrogen source in C-H functionalization. nih.gov

Palladium catalysis has also been instrumental in the transformation of N-aryl-N-hydroxycarbamates. These compounds, which can be prepared from the corresponding nitroarenes, are excellent substrates for palladium-catalyzed aza-Heck cyclizations to form indoline (B122111) scaffolds, which are significant heterocyclic motifs in many functional molecules. wikipedia.org The intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides, catalyzed by palladium(II), provides access to conformationally restricted aza[3.1.0]bicycles. nih.gov Furthermore, a palladium-catalyzed Heck cyclization/reductive aminocarbonylation of alkene-tethered carbamoyl (B1232498) chlorides with nitroarenes has been developed, yielding a variety of amidated oxindoles and γ-lactams. benthamscience.com

In addition to noble metal catalysis, methods utilizing more earth-abundant metals are also being explored. For instance, a zinc-mediated reduction of nitroarenes in the presence of chloroformates can produce N,O-bisprotected hydroxylamines, which upon solvolysis yield N-aryl-N-hydroxy carbamates in high yields. wikipedia.org

The table below summarizes some of the key catalytic transformations involving N-hydroxycarbamate derivatives.

| Catalyst System | Transformation | Substrate | Product | Key Features |

| Rh(III) | C-H Amidation | Aromatic compounds with directing groups | N-Carbamate-protected arylamines | Utilizes N-hydroxycarbamates as a nitrogen source. |

| Palladium | Aza-Heck Cyclization | N-aryl-N-hydroxy carbamates with pendant alkenes | Indoline scaffolds | Access to complex heterocyclic structures. |

| Palladium(II) | Aza-Wacker-type Cyclization | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Formation of conformationally restricted heterocycles. |

| Zinc | Reduction/Carbamoylation | Nitroarenes | N-aryl-N-hydroxy carbamates | Utilizes a less hazardous metal. |

Future research in this area will likely focus on expanding the scope of these catalytic transformations, developing more efficient and selective catalysts, and exploring asymmetric versions of these reactions to produce chiral molecules.

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective chemical transformations. The direct observation and characterization of transient intermediates in reactions involving this compound are challenging but crucial for mechanistic elucidation. Advanced spectroscopic techniques, particularly operando spectroscopy, are poised to make significant contributions in this area.

Operando spectroscopy is a powerful methodology where the spectroscopic characterization of a material undergoing a reaction is coupled with the simultaneous measurement of its catalytic activity and selectivity. wikipedia.orgethz.ch This approach aims to establish structure-reactivity relationships by observing the catalyst and reacting species under actual working conditions. wikipedia.orgornl.gov Techniques such as high-pressure infrared (HP-IR) and NMR (HP-NMR) spectroscopy have been successfully applied to study the mechanisms of various homogeneously catalyzed reactions, including carbonylation reactions. st-andrews.ac.uk

For transformations involving this compound, time-resolved spectroscopy techniques can provide invaluable insights into the dynamics of short-lived intermediates. wikipedia.orgmpbcommunications.comnih.gov Time-resolved infrared (TRIR) spectroscopy, for instance, can offer structural information on excited-state kinetics. wikipedia.org

The application of these advanced spectroscopic methods to the study of this compound reactions could help to:

Identify and structurally characterize key reaction intermediates.

Elucidate the role of the catalyst in activating the N-hydroxycarbamate.

Understand the factors that control regioselectivity and stereoselectivity.

Validate or refine computationally predicted reaction pathways.

Future research will likely involve the use of a combination of spectroscopic techniques, coupled with kinetic studies and computational modeling, to build a comprehensive picture of the reaction mechanisms of this compound.

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. nih.gov The integration of this compound chemistry with modern technologies like flow chemistry offers significant opportunities for developing more sustainable and efficient synthetic methods.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scale-up. The selective hydrogenation of nitroarenes to N-arylhydroxylamines, a key precursor to N-aryl-N-hydroxycarbamates, has been successfully demonstrated using continuous-flow technology. nih.gov

The application of flow chemistry to the synthesis and transformations of this compound could lead to:

Improved reaction efficiency and yield: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher conversions and selectivities.

Enhanced safety: The small reaction volumes in flow reactors minimize the risks associated with exothermic reactions or the handling of unstable intermediates.

Facilitated scale-up: Scaling up a flow process is often more straightforward than scaling up a batch reaction.

Integration of in-line analysis: Process analytical technology (PAT) can be incorporated into flow systems to monitor reactions in real-time, allowing for rapid optimization and control. nih.gov

The table below highlights the potential benefits of integrating flow chemistry with the synthesis of this compound and its derivatives.

| Feature of Flow Chemistry | Potential Benefit for this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved control over reaction temperature, leading to reduced side product formation. |

| Small Reaction Volumes | Increased safety when handling potentially unstable intermediates or reagents. |

| Precise Control of Reaction Time | Optimization of reaction conditions to maximize yield and minimize degradation. |

| Automation and Integration | Potential for high-throughput screening of reaction conditions and streamlined production. |

Future research will likely focus on developing robust flow chemistry protocols for the synthesis of this compound and its application in various chemical transformations, contributing to the advancement of sustainable chemical manufacturing.

Deeper Exploration of Reaction Pathways via Advanced Computational Methods

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.gov Advanced computational methods, such as density functional theory (DFT), allow for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. nih.gov These theoretical insights complement experimental findings and provide a deeper understanding of the factors that govern chemical reactivity.

In the context of this compound, computational studies can be employed to:

Investigate the mechanism of catalytic transformations: For example, DFT calculations can be used to model the elementary steps in rhodium-catalyzed C-H amidation or palladium-catalyzed cyclization reactions, helping to identify the active catalytic species and the key intermediates.

Predict the regioselectivity and stereoselectivity of reactions: By comparing the energies of different possible transition states, computational methods can predict the preferred outcome of a reaction, guiding the design of more selective catalysts and reaction conditions.